Pyrraline-d4
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Overview
Description
Pyrraline-d4 is a deuterated amino acid derivative. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, including metabolic studies and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrraline-d4 typically involves the incorporation of deuterium atoms into the amino acid structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Reductive Amination: Using deuterated reducing agents to introduce deuterium atoms into the molecule.
Deuterated Building Blocks: Starting with deuterated precursors to construct the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the availability of deuterated reagents and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrraline-d4 can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pyrraline-d4 has several scientific research applications:
Metabolic Studies: The deuterium labeling allows for tracing metabolic pathways and studying enzyme kinetics.
Mechanistic Investigations: The compound can be used to investigate reaction mechanisms and isotope effects.
Biological Research: It can be used in studies involving protein synthesis and degradation.
Medical Research:
Industrial Applications: Use in the synthesis of deuterated drugs and other compounds.
Mechanism of Action
The mechanism of action of Pyrraline-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions, providing insights into reaction mechanisms and enzyme activities. The compound may also interact with specific proteins or enzymes, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Pyrraline-d4: The non-deuterated analog of the compound.
(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]pentanoic acid: A similar compound with a different carbon chain length.
(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]butanoic acid: Another analog with a shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the physical and chemical properties of the compound, making it valuable for studying isotope effects and tracing metabolic pathways.
Properties
IUPAC Name |
(2S)-2-amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1/i1D2,2D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFITADLSVOAS-KYRNDUIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN1C(=CC=C1C=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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